3-bromo-N'-{(1E,2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}benzohydrazide
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Overview
Description
3-BROMO-N’~1~-[(E,2Z)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]BENZOHYDRAZIDE is an organic compound with the molecular formula C20H21BrN2O This compound is characterized by the presence of a bromine atom, an isopropylphenyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N’~1~-[(E,2Z)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]BENZOHYDRAZIDE typically involves the reaction of 3-bromobenzohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are used on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-N’~1~-[(E,2Z)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]BENZOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
3-BROMO-N’~1~-[(E,2Z)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]BENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BROMO-N’~1~-[(E,2Z)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-hydroxy-N’~1~-[(1Z,2Z)-3-(4-isopropylphenyl)-2-methyl-2-propen-1-ylidene]benzohydrazide
- 3-Bromo-N’~1~-[(1E,2Z)-3-(4-isopropylphenyl)-2-methyl-2-propen-1-ylidene]benzohydrazide
Uniqueness
3-BROMO-N’~1~-[(E,2Z)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]BENZOHYDRAZIDE is unique due to its specific structural features, such as the presence of a bromine atom and the isopropylphenyl group
Properties
Molecular Formula |
C20H21BrN2O |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
3-bromo-N-[(E)-[(Z)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C20H21BrN2O/c1-14(2)17-9-7-16(8-10-17)11-15(3)13-22-23-20(24)18-5-4-6-19(21)12-18/h4-14H,1-3H3,(H,23,24)/b15-11-,22-13+ |
InChI Key |
WKBGERVLNFWOGR-DNECFQKRSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C)\C=N\NC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C)C=NNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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